

4,5-Dichloro-8-methylquinoline literature review

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Compound of Interest

Compound Name: 4,5-Dichloro-8-methylquinoline

Cat. No.: B1603312

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An In-Depth Technical Guide to **4,5-Dichloro-8-methylquinoline**: Synthesis, Reactivity, and Therapeutic Potential

Introduction

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities.^{[1][2]} Its rigid, planar structure and the presence of a basic nitrogen atom allow for diverse interactions with biological targets, leading to applications as antimalarial, antibacterial, anticancer, and anti-inflammatory agents.^{[1][3]} Within this vast chemical space, halogenated quinolines are of particular interest as the nature and position of the halogen substituents can significantly modulate the physicochemical properties and pharmacological profile of the molecule. This guide provides a comprehensive technical overview of a specific, less-explored derivative: **4,5-dichloro-8-methylquinoline**. While direct literature on this compound is sparse, this document will serve as a technical guide for researchers and drug development professionals by proposing a viable synthetic route, exploring its potential chemical reactivity, and postulating its therapeutic applications based on established quinoline chemistry and pharmacology.

Physicochemical Properties of 4,5-Dichloro-8-methylquinoline

A summary of the known and predicted physicochemical properties of **4,5-dichloro-8-methylquinoline** is presented below. These properties are essential for its handling, characterization, and formulation in a research setting.

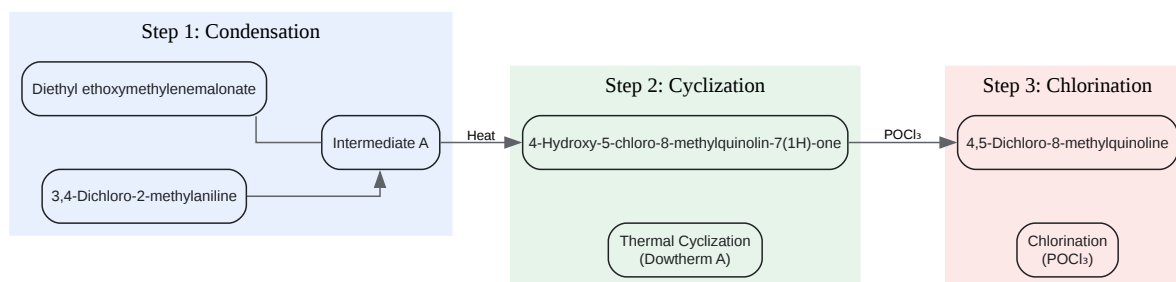
Property	Value	Source
CAS Number	948292-29-3	[4][5]
Molecular Formula	C ₁₀ H ₇ Cl ₂ N	[4][6]
Molecular Weight	212.08 g/mol	[4]
Density	1.351 g/cm ³	[4]
Boiling Point	312.7 °C at 760 mmHg	[4]
Refractive Index	1.643	[4]
Vapor Pressure	0.000956 mmHg at 25°C	[4]
Predicted XlogP	3.8	[6]

Proposed Synthesis of 4,5-Dichloro-8-methylquinoline

While a specific, published synthesis for **4,5-dichloro-8-methylquinoline** is not readily available, a plausible and efficient synthetic route can be designed based on well-established methods for quinoline synthesis, such as the Gould-Jacobs reaction.[7] The proposed pathway commences with a commercially available substituted aniline and proceeds through cyclization and subsequent chlorination steps.

Synthetic Pathway Overview

The proposed synthesis involves a three-step process starting from 3,4-dichloro-2-methylaniline. This starting material undergoes a Gould-Jacobs reaction to form the quinoline core, followed by a chlorination step to yield the final product.



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Caption: Proposed synthetic pathway for **4,5-dichloro-8-methylquinoline**.

Experimental Protocols

Step 1: Synthesis of Diethyl ((3,4-dichloro-2-methylphenyl)amino)methylene)malonate

This initial step involves the condensation of 3,4-dichloro-2-methylaniline with diethyl ethoxymethylenemalonate, a key step in the Gould-Jacobs reaction.[7]

- Materials: 3,4-dichloro-2-methylaniline (1.0 eq), diethyl ethoxymethylenemalonate (1.1 eq).
- Procedure:
 - Combine 3,4-dichloro-2-methylaniline and diethyl ethoxymethylenemalonate in a round-bottom flask.
 - Heat the mixture at 110-130°C for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
 - After the reaction is complete, remove the ethanol byproduct under reduced pressure.
 - The resulting crude product can be used in the next step without further purification.

Step 2: Thermal Cyclization to 4-Hydroxy-5-chloro-8-methylquinolin-7(1H)-one

The intermediate from Step 1 undergoes thermal cyclization in a high-boiling solvent to form the quinoline ring system.

- Materials: Crude product from Step 1, Dowtherm A (or another high-boiling solvent).
- Procedure:
 - Add the crude intermediate to a suitable volume of Dowtherm A in a reaction vessel equipped with a reflux condenser.
 - Heat the mixture to 240-260°C and maintain at reflux for 30-60 minutes.
 - Cool the reaction mixture and add hexane to precipitate the product.
 - Filter the solid, wash with hexane, and dry to obtain the 4-hydroxy-5-chloro-8-methylquinolin-7(1H)-one.

Step 3: Chlorination to **4,5-Dichloro-8-methylquinoline**

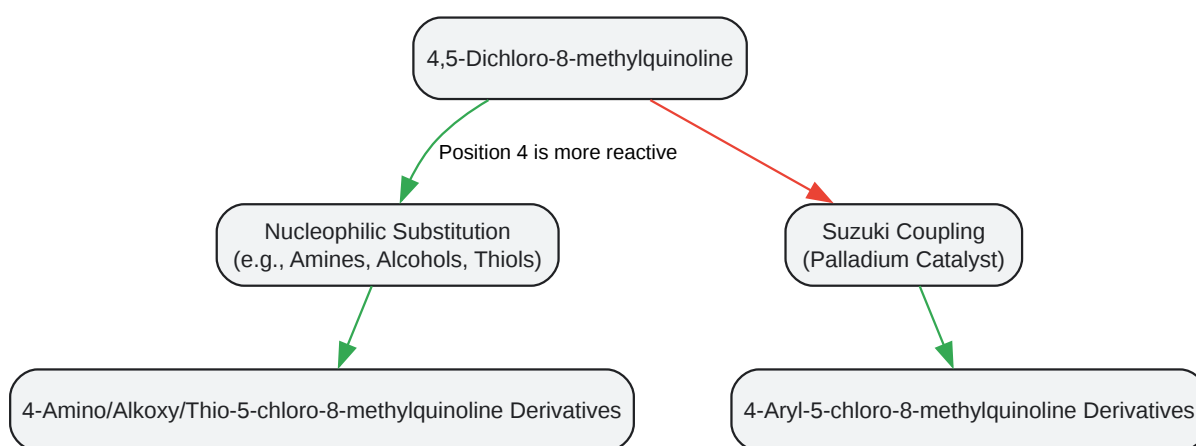
The final step is the chlorination of the 4-hydroxyquinoline intermediate to yield the target compound.

- Materials: 4-Hydroxy-5-chloro-8-methylquinolin-7(1H)-one (1.0 eq), phosphorus oxychloride (POCl_3) (5-10 eq).
- Procedure:
 - In a well-ventilated fume hood, carefully add the 4-hydroxyquinoline intermediate to an excess of phosphorus oxychloride.
 - Heat the mixture to reflux (approximately 110°C) for 2-4 hours, monitoring the reaction by TLC.
 - After completion, cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.
 - Neutralize the solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) to precipitate the crude product.

- Filter the solid, wash with water, and purify by recrystallization or column chromatography to obtain **4,5-dichloro-8-methylquinoline**.

Chemical Reactivity and Derivatization Potential

The two chlorine atoms on the quinoline ring are expected to have different reactivities, providing opportunities for selective functionalization. The chlorine at the 4-position is generally more susceptible to nucleophilic substitution than the one at the 5-position due to the electronic influence of the ring nitrogen. This differential reactivity can be exploited to generate a diverse library of derivatives.



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Caption: Potential derivatization reactions of **4,5-dichloro-8-methylquinoline**.

Nucleophilic Substitution Reactions

Drawing parallels with the chemistry of other chloroquinolines, the 4-chloro group can be readily displaced by a variety of nucleophiles.[8]

- Amination:** Reaction with primary or secondary amines can yield 4-amino-5-chloro-8-methylquinoline derivatives. These reactions are often carried out at elevated temperatures, sometimes in the presence of a catalyst. The resulting aminoquinolines are of significant interest as they are analogues of known antimalarial and anticancer drugs.[3][9]

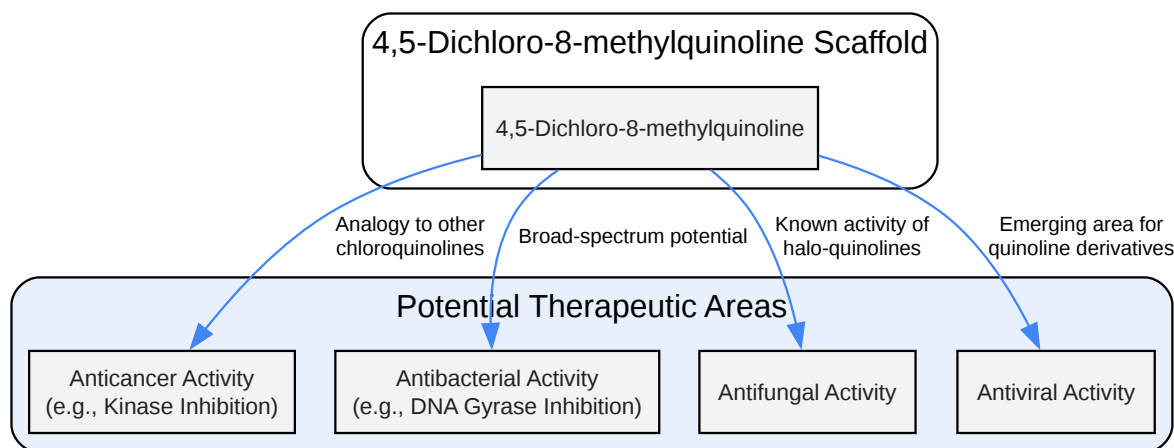
- Alkoxylation/Aryloxylation: Treatment with sodium alkoxides or phenoxides can be used to introduce ether linkages at the 4-position.
- Thiolation: Reaction with thiols or sodium thiolates can afford 4-thioether derivatives.

Cross-Coupling Reactions

Modern cross-coupling methodologies, such as the Suzuki or Buchwald-Hartwig reactions, could potentially be employed to form carbon-carbon or carbon-nitrogen bonds at the chloro-positions, although harsher conditions might be required for the less reactive 5-chloro group.

Potential Applications in Drug Discovery

While there is no specific biological data for **4,5-dichloro-8-methylquinoline**, the known activities of structurally similar compounds provide a strong rationale for its investigation in several therapeutic areas.



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